molecular formula C5H9NO5 B7888927 (2S,4S)-2-amino-4-hydroxypentanedioic acid CAS No. 17093-75-3

(2S,4S)-2-amino-4-hydroxypentanedioic acid

Cat. No.: B7888927
CAS No.: 17093-75-3
M. Wt: 163.13 g/mol
InChI Key: HBDWQSHEVMSFGY-HRFVKAFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-2-amino-4-hydroxypentanedioic acid: L-glutamic acid-γ-hydroxybutyrate (GHB) , is a naturally occurring amino acid derivative with significant biological and industrial relevance. It plays a crucial role in various biochemical processes and has applications in medicine, industry, and scientific research.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler precursors such as glutamic acid and hydroxybutyric acid. The synthesis involves protecting group strategies, selective reduction, and hydroxylation steps.

  • Biotechnological Methods: Enzymatic synthesis using specific enzymes can also produce this compound. This method is more environmentally friendly and can yield enantiomerically pure products.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis or fermentation processes using genetically modified microorganisms. These methods ensure high yield and purity required for commercial applications.

Chemical Reactions Analysis

(2S,4S)-2-amino-4-hydroxypentanedioic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The carboxylic acid groups can be reduced to alcohols.

  • Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amino group.

  • Alcohols: Resulting from the reduction of carboxylic acid groups.

  • Esters and Ethers: Resulting from substitution reactions involving the hydroxyl group.

Scientific Research Applications

(2S,4S)-2-amino-4-hydroxypentanedioic acid: has diverse applications in scientific research:

  • Chemistry: It is used as a chiral building block in organic synthesis and as a resolving agent for racemic mixtures.

  • Biology: It serves as a neurotransmitter analog and is involved in studying neurotransmission pathways.

  • Medicine: It has potential therapeutic applications in treating conditions such as insomnia, narcolepsy, and alcohol dependence.

  • Industry: It is used in the production of biodegradable polymers and as a precursor for various pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets and pathways:

  • Neurotransmitter Analog: It mimics the action of gamma-aminobutyric acid (GABA), binding to GABA receptors and modulating neurotransmission.

  • Molecular Targets: It interacts with GABA_A receptors, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

  • L-glutamic acid

  • γ-hydroxybutyric acid (GHB)

  • β-hydroxybutyric acid

  • α-hydroxyglutaric acid

This comprehensive overview highlights the significance of (2S,4S)-2-amino-4-hydroxypentanedioic acid in various fields and its unique properties compared to similar compounds

Properties

IUPAC Name

(2S,4S)-2-amino-4-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWQSHEVMSFGY-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3913-68-6, 17093-75-3
Record name (4S)-4-Hydroxy-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glutamic acid, 4-hydroxy-, (4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17093-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name allo-gamma-Hydroxyglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-2-amino-4-hydroxypentanedioic acid
Reactant of Route 2
(2S,4S)-2-amino-4-hydroxypentanedioic acid
Reactant of Route 3
(2S,4S)-2-amino-4-hydroxypentanedioic acid
Reactant of Route 4
(2S,4S)-2-amino-4-hydroxypentanedioic acid
Reactant of Route 5
(2S,4S)-2-amino-4-hydroxypentanedioic acid
Reactant of Route 6
(2S,4S)-2-amino-4-hydroxypentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.